molecular formula C11H11ClN4O B1416490 2-chloro-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]acetamide CAS No. 1146290-14-3

2-chloro-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]acetamide

Cat. No.: B1416490
CAS No.: 1146290-14-3
M. Wt: 250.68 g/mol
InChI Key: AXSMAFVSTGUURD-UHFFFAOYSA-N
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Description

2-chloro-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]acetamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloroacetamide group and a phenyl-substituted triazole ring

Mechanism of Action

Target of Action

It’s known that triazole compounds, which are part of the structure of this compound, are capable of binding with a variety of enzymes and receptors in the biological system . This suggests that 2-chloro-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]acetamide may interact with multiple targets.

Mode of Action

The presence of the triazole ring in its structure suggests that it may interact with its targets through the formation of hydrogen bonds . This interaction could lead to changes in the function of the target proteins, thereby influencing the biological processes they are involved in.

Biochemical Pathways

Given the broad range of biological activities exhibited by triazole compounds , it’s plausible that this compound could affect multiple pathways. The downstream effects would depend on the specific targets and their roles in cellular processes.

Pharmacokinetics

The presence of the triazole ring in its structure suggests that it may have good solubility and bioavailability . These properties could influence its pharmacokinetic profile and its ability to reach its targets in the body.

Result of Action

Based on the known biological activities of triazole compounds , it’s plausible that this compound could have a range of effects at the molecular and cellular levels, depending on its specific targets and the pathways they are involved in.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other molecules could influence its interactions with its targets . .

Biochemical Analysis

Biochemical Properties

2-chloro-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]acetamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial and antioxidant activities . It interacts with enzymes such as topoisomerase IV, which is involved in DNA replication and repair, and COVID-19 main protease, which is crucial for viral replication . The nature of these interactions often involves binding to the active sites of these enzymes, thereby inhibiting their activity and preventing the progression of microbial or viral infections.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation . Additionally, it can affect the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to combat oxidative damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For example, its interaction with topoisomerase IV results in the inhibition of DNA replication, which is essential for bacterial survival . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular processes such as apoptosis and cell cycle progression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various experimental conditions, making it suitable for long-term studies . Over time, it has been observed to maintain its antimicrobial and cytotoxic activities, indicating its potential for sustained therapeutic applications

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant antimicrobial and antioxidant activities without causing adverse effects . At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of determining the optimal therapeutic dose . Threshold effects have also been observed, where a minimum concentration is required to achieve the desired biological activity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes metabolic processes such as oxidation and conjugation, leading to the formation of metabolites that can be excreted from the body . The enzymes involved in these pathways include cytochrome P450 oxidases, which play a crucial role in the oxidative metabolism of xenobiotics . Additionally, this compound can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues . Once inside the cells, it can bind to intracellular proteins, influencing its localization and activity . The distribution of this compound within tissues is also influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and DNA replication . Additionally, its presence in the cytoplasm can affect various cytoplasmic processes, such as protein synthesis and signal transduction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, phenyl azide and propargyl alcohol are commonly used as starting materials.

    Introduction of the Chloroacetamide Group: The chloroacetamide group can be introduced by reacting the triazole intermediate with chloroacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to improve yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states or reduced forms.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions can be used for hydrolysis.

Major Products

    Nucleophilic Substitution: Substituted amides or thioamides.

    Oxidation: Oxidized triazole derivatives.

    Reduction: Reduced triazole derivatives.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2,6-dimethylphenyl)acetamide: Another chloroacetamide derivative with different substituents on the aromatic ring.

    1-chloroacetylamino-2,6-dimethylbenzene: A structurally related compound with a similar chloroacetamide group.

    2-chloro-2’,6’-dimethylacetanilide: A compound with a similar core structure but different substituents.

Uniqueness

2-chloro-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]acetamide is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-N-[(2-phenyltriazol-4-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O/c12-6-11(17)13-7-9-8-14-16(15-9)10-4-2-1-3-5-10/h1-5,8H,6-7H2,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSMAFVSTGUURD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=CC(=N2)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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